Cas no 681167-03-3 (N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound characterized by its fused heterocyclic structure, which imparts significant potential in medicinal and agrochemical applications. The presence of a chloro substituent at the 4-position and a carboxamide linkage enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules. Its structural rigidity and electron-rich aromatic systems contribute to stability and selective interactions with biological targets. This compound is particularly relevant in the development of kinase inhibitors and antimicrobial agents, offering a versatile scaffold for further derivatization in pharmaceutical research. High purity and well-defined synthetic pathways ensure reproducibility for advanced studies.
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide structure
681167-03-3 structure
Product name:N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS No:681167-03-3
MF:C15H8ClN3OS2
MW:345.826519012451
CID:6441683

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
    • 6-Benzothiazolecarboxamide, N-(4-chloro-2-benzothiazolyl)-
    • Inchi: 1S/C15H8ClN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20)
    • InChI Key: SDKCIJCBTYWWQF-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=NC4=C(Cl)C=CC=C4S3)=O)=CC=C2N=C1

Experimental Properties

  • Density: 1.616±0.06 g/cm3(Predicted)
  • pka: 7.80±0.70(Predicted)

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0537-0052-3mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0537-0052-15mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0537-0052-20mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0537-0052-2mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0537-0052-40mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0537-0052-20μmol
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0537-0052-5mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0537-0052-50mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0537-0052-10mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0537-0052-1mg
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
681167-03-3 90%+
1mg
$54.0 2023-05-17

Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS No. 681167-03-3): A Comprehensive Overview

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS No. 681167-03-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various scientific fields. This benzothiazole derivative belongs to a class of heterocyclic compounds known for their diverse biological activities and material science applications.

The molecular structure of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide features two benzothiazole moieties connected through an amide linkage, with one ring containing a chlorine substituent at the 4-position. This specific arrangement contributes to its distinctive chemical behavior and makes it particularly interesting for researchers investigating structure-activity relationships in medicinal chemistry and materials science.

Recent studies have highlighted the potential of benzothiazole-based compounds like CAS 681167-03-3 in addressing current challenges in pharmaceutical development. The compound's structural features suggest possible applications in the design of novel therapeutic agents, particularly in areas such as enzyme inhibition and receptor modulation. Researchers are particularly interested in how modifications to the benzothiazole scaffold might influence biological activity and selectivity.

From a synthetic chemistry perspective, N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide serves as an important building block for more complex molecular architectures. Its carboxamide functionality provides a versatile handle for further chemical transformations, making it valuable in combinatorial chemistry approaches and the development of molecular libraries for drug discovery programs.

The compound's physical and chemical properties are of particular interest to material scientists. Benzothiazole derivatives have shown promise in the development of organic electronic materials, including potential applications in OLED technology and organic photovoltaics. The specific electronic properties imparted by the chloro-substituted benzothiazole moiety in CAS 681167-03-3 may offer advantages in tuning material characteristics for these applications.

Analytical characterization of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods are crucial for verifying the compound's purity and structural integrity, especially given the growing importance of quality control in chemical research and development. Recent advancements in analytical instrumentation have made it possible to study this compound with unprecedented precision.

In the context of current research trends, CAS 681167-03-3 represents an interesting case study in molecular design and property optimization. The scientific community continues to explore ways to modify the benzothiazole core to achieve specific functionalities, whether for biological activity or material properties. This aligns with broader interests in structure-based drug design and rational material development approaches that dominate contemporary research.

The stability and handling characteristics of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide make it suitable for various experimental conditions. Researchers have reported successful use of this compound in solution-phase chemistry as well as in solid-state applications, demonstrating its versatility across different research domains. Proper storage typically involves protection from light and moisture to maintain compound integrity.

From a commercial perspective, the availability of CAS 681167-03-3 through specialty chemical suppliers has facilitated its adoption in research laboratories worldwide. The compound's growing importance is reflected in its inclusion in several chemical databases and research catalogs, where it is often featured as a representative example of functionalized benzothiazoles. This accessibility supports ongoing investigations into its potential applications.

Future research directions for N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide may include more detailed studies of its physicochemical properties, exploration of its biological activity profile, and investigation of its behavior in various material systems. As the scientific community continues to recognize the value of heterocyclic compounds in addressing contemporary challenges, compounds like CAS 681167-03-3 are likely to remain important subjects of study.

In summary, N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide represents a fascinating example of modern heterocyclic chemistry with potential applications spanning multiple scientific disciplines. Its unique structural features and adaptable chemistry make it a valuable tool for researchers working at the intersection of molecular design, biological activity, and material science. As research continues to uncover new properties and applications for this compound, its importance in scientific investigation is expected to grow accordingly.

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